molecular formula C25H24N4O2S B2773308 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide CAS No. 2034485-37-3

2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide

Cat. No.: B2773308
CAS No.: 2034485-37-3
M. Wt: 444.55
InChI Key: NQFVZPMMJNBGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups. The pyrrolopyrimidine core is a bicyclic structure containing nitrogen atoms. The cyclopropyl and phenyl groups are attached to this core. The compound also contains a sulfur atom, which is part of a thioether group .

Scientific Research Applications

Antitumor and Antimicrobial Activity

  • This compound has shown potential as an antitumor agent. Research demonstrates its ability to inhibit tumor cell growth in various cell lines, indicating its potential in cancer treatment (Shams et al., 2010).
  • Additionally, compounds with a similar structure have demonstrated antimicrobial activity, suggesting potential uses in combating infections (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Effects

  • The compound is part of a class of pyrimidine derivatives, some of which have been tested and found to possess anti-inflammatory and analgesic properties. This indicates potential applications in the treatment of pain and inflammation (Sondhi et al., 2009).

Insecticidal Properties

  • Research on related compounds has revealed their utility as insecticides, particularly against pests like the cotton leafworm. This suggests a possible application in agricultural pest control (Fadda et al., 2017).

Antifolate and Dihydrofolate Reductase Inhibition

  • Some derivatives of this compound have been studied for their inhibitory effects on enzymes like dihydrofolate reductase, with implications for their use as antifolates in cancer chemotherapy (Gangjee et al., 2007).

Potential for Radiolabeling and Imaging

  • Analogous compounds have been developed for radiolabeling and imaging using PET scans, indicating potential applications in medical diagnostics (Dollé et al., 2008).

Pharmacological Properties

  • Research on similar thiouracil derivatives indicates potential pharmacological applications, including the treatment of cardiovascular diseases. The studies on these compounds also provide insights into their pharmacokinetics and disposition in the human body (Dong et al., 2016).

Dual Inhibitors of Enzymes

  • Some studies have explored the synthesis and evaluation of related compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase. This underlines their potential in developing novel antitumor agents (Gangjee et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the data I have. It’s important to note that the mechanism of action can vary greatly depending on the biological system in which the compound is used .

Properties

IUPAC Name

2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-2-16-7-6-10-18(13-16)27-21(30)15-32-25-28-22-20(17-8-4-3-5-9-17)14-26-23(22)24(31)29(25)19-11-12-19/h3-10,13-14,19,26H,2,11-12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFVZPMMJNBGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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